![molecular formula C22H19BrN4OS B2932343 N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-87-0](/img/structure/B2932343.png)
N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Benzamides, such as N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is key in controlling angiogenesis, which is critical in the treatment of various cancers (Borzilleri et al., 2006).
Antibacterial Activity
Some analogs of this compound have demonstrated promising antibacterial properties. In particular, these compounds have shown effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis. The non-cytotoxic concentrations at which these activities are observed suggest potential applications in combating bacterial infections (Palkar et al., 2017).
Myorelaxant Activity
Certain derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide have exhibited significant myorelaxant activity, particularly in uterine smooth muscle. This suggests potential applications in conditions requiring the relaxation of smooth muscles, such as certain gynecological disorders (Khelili et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. This research indicates potential applications in industrial settings for protecting metals against corrosion (Hu et al., 2016).
Nucleic Acid Binding
Research has shown that certain benzamides can bind strongly to DNA and RNA model sequences. This binding capability could be harnessed for various applications in genetic research and potentially in the development of new therapeutic agents (Spychała et al., 1994).
Antimicrobial Resistance Combat
The compound and its derivatives have been explored in the context of antimicrobial resistance, a major global health problem. By targeting specific microbial strains, these compounds offer a potential pathway for developing new antimicrobial agents (Anuse et al., 2019).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-26(2)18-9-6-15(7-10-18)21(28)27(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)29-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJLTYNKPDUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide |
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